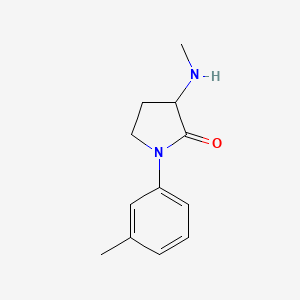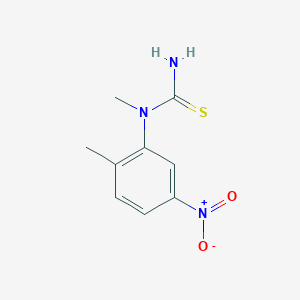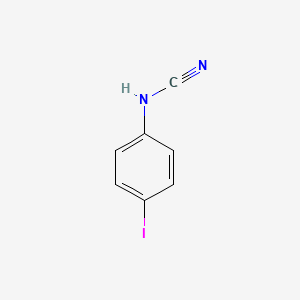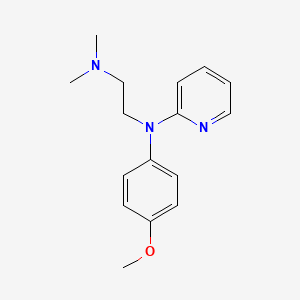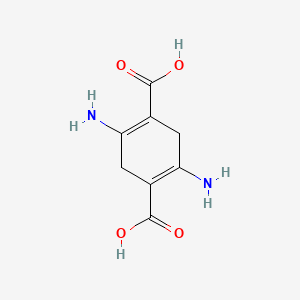
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is a unique organic compound characterized by its cyclohexadiene ring substituted with amino and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid typically involves the reaction of 1,4-cyclohexadiene with suitable amino and carboxylating agents under controlled conditions. One common method includes the use of diethyl 2,5-dihydroxyterephthalate as a precursor, which undergoes aminolysis and subsequent carboxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and IR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development.
Wirkmechanismus
The mechanism of action of 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. This compound can modulate various biochemical processes, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dihydroxyterephthalic acid
- 2,5-Dimethyl-1,4-phenylenediamine
- 2,5-Dihydroxy-1,4-benzenediacetic acid
Comparison: Compared to these similar compounds, 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various research domains .
Eigenschaften
CAS-Nummer |
402498-89-9 |
|---|---|
Molekularformel |
C8H10N2O4 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
XHYQPEXIKXAQQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(CC(=C1N)C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



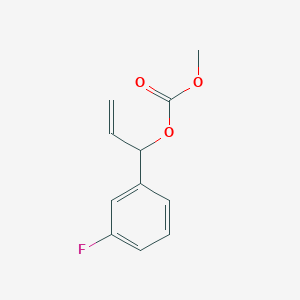
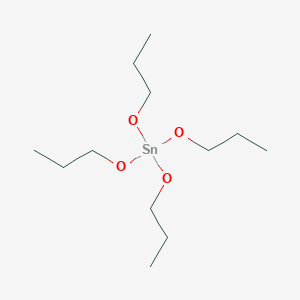
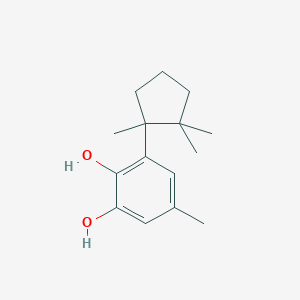
![[3-(1H-Pyrrol-1-yl)propyl]propanedioic acid](/img/structure/B14253680.png)
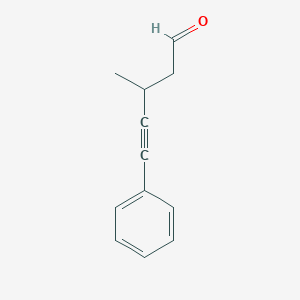
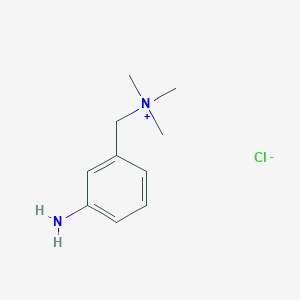
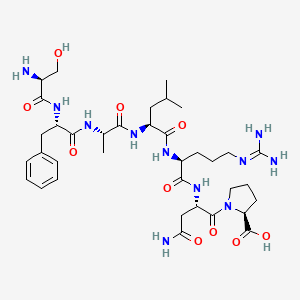
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
